molecular formula C18H23N3O4 B2819667 Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate CAS No. 2034419-28-6

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate

Cat. No.: B2819667
CAS No.: 2034419-28-6
M. Wt: 345.399
InChI Key: INIFGYQFWSJGDA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a piperidine derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.

Scientific Research Applications

Pharmacological Profile and Therapeutic Potential

Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, known as etozolin, exhibits a unique chemical structure leading to its classification as a diuretic. Animal studies have highlighted its low toxicity and potent diuretic and saluretic effects, accompanied by a mild onset of action. Furthermore, a significant antihypertensive effect has been observed in long-term experiments on hypertensive rats. Etozolin demonstrates a distinctive pharmacological profile without adverse effects that contradict its use as a diuretic (Herrmann et al., 1977).

Structural and Activity Relationships

The selection and characterization of etozolin from a structurally confined group of diuretics reveal its therapeutic utility. Its physico-chemical parameters, alongside its structural specificity distinct from other diuretics, underscore its pharmacological significance. This specificity contributes to its marked efficacy as a diuretic, underscoring the importance of structural features in its activity (Satzinger, 1977).

Analytical Methodologies

The development of sensitive and specific analytical methods for the quantification of etozolin and its active metabolite ozolinone in plasma underscores the compound's pharmacological interest. Such methodologies facilitate pharmacokinetic studies, enabling a deeper understanding of etozolin's therapeutic profile (Hengy et al., 1980).

Antithrombotic Applications

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) exemplifies the expansion of etozolin's pharmacological applications beyond diuretic properties. This compound, characterized by a trisubstituted beta-amino acid residue, emerges as a potent and orally active fibrinogen receptor antagonist, highlighting its potential in antithrombotic therapy. Such findings reveal the versatility of etozolin derivatives in addressing various therapeutic targets (Hayashi et al., 1998).

Renal and Electrolyte Homeostasis

Etozolin's impact on renal function and electrolyte homeostasis has been extensively studied, demonstrating its ability to increase urinary fluid and sodium excretion without significantly affecting proximal tubular reabsorption. These properties not only validate its diuretic efficacy but also provide insights into its mechanism of action, similar to other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).

Properties

IUPAC Name

ethyl 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-17(23)13-19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFGYQFWSJGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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